Cas no 1342628-73-2 (2-formamido-3-(oxolan-3-yl)propanoic acid)

2-Formamido-3-(oxolan-3-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a formamido group and a tetrahydrofuran (oxolane) ring. Its unique structure makes it valuable in organic synthesis, particularly in the development of peptidomimetics and bioactive compounds. The oxolane ring enhances conformational rigidity, while the formamido group offers reactivity for further functionalization. This compound is useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its ability to mimic natural amino acids while introducing steric and electronic modifications. Its synthetic versatility and potential for structural diversification make it a promising intermediate in pharmaceutical research and asymmetric synthesis.
2-formamido-3-(oxolan-3-yl)propanoic acid structure
1342628-73-2 structure
Product Name:2-formamido-3-(oxolan-3-yl)propanoic acid
CAS No:1342628-73-2
MF:C8H13NO4
MW:187.193122625351
CID:6400453
PubChem ID:64145923
Update Time:2025-06-13

2-formamido-3-(oxolan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-formamido-3-(oxolan-3-yl)propanoic acid
    • 1342628-73-2
    • AKOS013464048
    • EN300-1299282
    • Inchi: 1S/C8H13NO4/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h5-7H,1-4H2,(H,9,10)(H,11,12)
    • InChI Key: CSIFQYGYZUYGAP-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)CC(C(=O)O)NC=O

Computed Properties

  • Exact Mass: 187.08445790g/mol
  • Monoisotopic Mass: 187.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 75.6Ų

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Additional information on 2-formamido-3-(oxolan-3-yl)propanoic acid

Comprehensive Overview of 2-Formamido-3-(oxolan-3-yl)propanoic acid (CAS No. 1342628-73-2): Properties, Applications, and Research Insights

2-Formamido-3-(oxolan-3-yl)propanoic acid (CAS No. 1342628-73-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This molecule combines a formamido group with a tetrahydrofuran (oxolane) ring, offering versatile reactivity for drug design and peptide synthesis. Researchers are increasingly exploring its potential as a non-proteinogenic amino acid analog, particularly in modulating protein-protein interactions or enzyme inhibition.

The compound's chiral center and hydrogen-bonding capacity make it valuable for developing bioactive scaffolds. Recent studies highlight its role in creating peptidomimetics—a hot topic in drug discovery to overcome limitations of traditional peptides. With the growing demand for targeted therapies and precision medicine, 1342628-73-2 has emerged in literature discussing allosteric modulators and protein degraders like PROTACs.

From a synthetic chemistry perspective, the oxolan-3-yl moiety provides conformational restraint, a strategy frequently searched in medicinal chemistry optimization queries. Computational studies suggest the compound's logP and polar surface area align with Lipinski's Rule of Five, making it relevant for oral drug development discussions. Its zwitterionic nature at physiological pH also attracts interest for blood-brain barrier penetration research.

In material science, the compound's heterocyclic structure is being investigated for biodegradable polymer modifications. This aligns with trending searches about green chemistry and sustainable biomaterials. The formamido group shows potential in dynamic covalent chemistry systems, a rising area in smart material design.

Analytical characterization of 2-formamido-3-(oxolan-3-yl)propanoic acid typically involves HPLC-MS and NMR spectroscopy, with particular focus on the diastereotopic protons adjacent to the oxolane ring. Stability studies under various pH conditions are frequently cited, addressing common formulation challenges in prodrug development.

The compound's metabolic stability profile has been examined using liver microsome assays, connecting to popular ADME prediction queries. Recent patent analyses reveal applications in kinase inhibitor scaffolds and GPCR-targeted compounds, reflecting industry interest in these therapeutic areas.

As research continues, 1342628-73-2 demonstrates cross-disciplinary potential from chemical biology probes to agricultural science applications. Its balanced hydrophilic-lipophilic character makes it a compelling case study for molecular property optimization tutorials frequently sought by computational chemists.

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